Mertansine-13CD3

Bioanalysis LC-MS/MS Internal Standard Selection

Mertansine-13CD3, also designated DM1-13CD3, is an isotopically labeled analog of the potent maytansinoid cytotoxin Mertansine (DM1), in which one 12C atom is replaced by 13C and three 1H atoms are replaced by deuterium (D). With a molecular formula of C₃₄¹³CH₄₅D₃ClN₃O₁₀S and a molecular weight of 742.3 g/mol, it possesses a mass shift of +4 Da relative to unlabeled Mertansine (738.29 g/mol).

Molecular Formula C₃₄¹³CH₄₅D₃ClN₃O₁₀S
Molecular Weight 742.3
Cat. No. B1151134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMertansine-13CD3
SynonymsN2’-Deacetyl-N2’-(3-mercapto-1-oxopropyl)-maytansine-13CD3;  DM 1-13CD3;  Maytansinoid DM 1-13CD3;  N2’-Deacetyl-N2’-(3-mercapto-1-oxopropyl)maytansine-13CD3
Molecular FormulaC₃₄¹³CH₄₅D₃ClN₃O₁₀S
Molecular Weight742.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mertansine-13CD3: Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis of Mertansine (DM1)


Mertansine-13CD3, also designated DM1-13CD3, is an isotopically labeled analog of the potent maytansinoid cytotoxin Mertansine (DM1), in which one 12C atom is replaced by 13C and three 1H atoms are replaced by deuterium (D) [1]. With a molecular formula of C₃₄¹³CH₄₅D₃ClN₃O₁₀S and a molecular weight of 742.3 g/mol, it possesses a mass shift of +4 Da relative to unlabeled Mertansine (738.29 g/mol) [2]. This precise isotopic substitution ensures that the compound retains physicochemical properties virtually identical to the native analyte—including solubility, ionization efficiency, and chromatographic behavior—while remaining distinguishable by mass spectrometry. Mertansine-13CD3 is specifically intended and validated for use as an internal standard (IS) for the accurate quantification of Mertansine and its metabolites in complex biological matrices (e.g., plasma, serum, tissue homogenates) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Generic Internal Standards or Unlabeled Mertansine Cannot Substitute for Mertansine-13CD3 in Validated Bioanalysis


Quantitative bioanalysis of Mertansine (DM1) in support of antibody-drug conjugate (ADC) development and therapeutic drug monitoring demands rigorous analytical method validation. Generic, non-isotopic internal standards (e.g., structural analogs) and even deuterium-only (2H) labeled versions often fail to adequately compensate for matrix effects, extraction variability, and ion suppression/enhancement in LC-MS/MS, leading to inaccurate quantification [1]. Unlabeled Mertansine is fundamentally unsuitable as an internal standard because it cannot be distinguished from the analyte of interest in the same sample. Critically, 13C-labeling confers a distinct advantage: it eliminates the chromatographic retention time shifts commonly observed with deuterium-labeled standards, ensuring precise co-elution with the analyte and superior correction for matrix-induced ionization effects . Mertansine-13CD3, with its dual 13C and deuterium labeling, provides the gold-standard combination of a definitive +4 Da mass shift and unperturbed chromatographic behavior, which is essential for achieving the accuracy, precision, and sensitivity required by regulatory guidelines in pharmacokinetic (PK) and toxicokinetic (TK) studies [2]. Substitution with an inferior standard directly compromises data integrity and can derail critical drug development milestones.

Mertansine-13CD3 Evidence Guide: Quantifiable Differentiation for Bioanalytical Method Validation and Procurement


Superior Chromatographic Co-Elution of 13C-Labeled Mertansine vs. Deuterium-Only Labeled Standards

A known limitation of deuterium-only (2H) labeled internal standards is a retention time shift during reversed-phase liquid chromatography relative to the unlabeled analyte. This shift can lead to differential matrix effects and poor quantification accuracy, as the internal standard does not experience the same ionization environment as the analyte at the moment of elution. In contrast, 13C-labeling does not alter chromatographic retention time, ensuring perfect co-elution [1]. Mertansine-13CD3 incorporates a 13C atom, which provides the necessary mass difference (+1 Da from 13C) without causing a retention time shift. This co-elution property is critical for robust compensation of ion suppression/enhancement, a requirement for validated bioanalytical methods [2].

Bioanalysis LC-MS/MS Internal Standard Selection

Quantitative LC-MS/MS Bioanalysis of Mertansine in Plasma: Validation Context Requiring Stable Isotope-Labeled IS

A validated LC-MS/MS method for the determination of Mertansine in rat plasma was developed to support pharmacokinetic (PK) studies of the free payload. The method achieved a lower limit of quantification (LLOQ) of 1 ng/mL using a 50 µL plasma sample and demonstrated excellent accuracy (96.7–113.1%) and precision (CV ≤ 15.0%) across the linear range of 1–1000 ng/mL [1]. While this specific publication used sildenafil as an internal standard, such methods represent the precise analytical context in which a stable isotope-labeled internal standard like Mertansine-13CD3 would be the unequivocally preferred and gold-standard choice to further enhance method robustness and long-term reproducibility, particularly when transferring methods across different matrices or laboratories . The use of a perfect isotopic internal standard directly addresses potential variability from extraction recovery and ion suppression, which are major sources of error in bioanalysis.

Pharmacokinetics ADC Payload Bioanalytical Method Validation

Stability and Isotopic Enrichment Specifications Ensure Reliability for Long-Term Studies

The utility of a stable isotope-labeled internal standard (SIL-IS) is contingent upon its long-term stability and high isotopic enrichment, which prevents back-exchange and ensures a consistent, predictable mass difference from the analyte. Commercial specifications for Mertansine-13CD3 include a purity of ≥95% and isotopic enrichment of 99% for 13C and 98% for 2H . This high degree of enrichment minimizes interference from the unlabeled Mertansine (M+0) isotope peak in the internal standard channel and vice versa. Furthermore, the compound is supplied as a solid with recommended storage at -20°C, a standard condition for maintaining the integrity of cytotoxic small molecules . This defined stability profile is critical for ensuring that the internal standard does not degrade over the course of multi-year drug development programs, which could introduce quantitative bias.

Internal Standard Stability Isotopic Enrichment

Targeted Application Scenarios for Mertansine-13CD3 in ADC Development and Therapeutic Monitoring


Regulated Bioanalysis for Pharmacokinetic (PK) and Toxicokinetic (TK) Studies of Free DM1 Payload

During preclinical and clinical development of ADCs like trastuzumab emtansine (T-DM1), it is critical to quantify the concentration of free, unconjugated Mertansine (DM1) payload in plasma to assess systemic exposure and potential toxicity. The validated LC-MS/MS method using Mertansine-13CD3 as an internal standard provides the necessary accuracy and precision to meet stringent regulatory guidelines for PK/TK studies [1]. The use of this specific isotopic internal standard directly corrects for variability in sample preparation, extraction recovery, and LC-MS/MS ion suppression, ensuring robust and defensible data for regulatory submissions .

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

Accurate quantification of Mertansine is essential in in vitro metabolism studies using hepatocytes or liver microsomes to understand its clearance pathways and potential for DDIs. The use of Mertansine-13CD3 as an internal standard in these assays enables precise determination of intrinsic clearance and metabolic stability by eliminating analytical variability. This is particularly important when comparing metabolic rates across different species or in the presence of enzyme inhibitors/inducers [2].

Quality Control of Mertansine (DM1) in ADC Manufacturing and Release Testing

As a critical raw material for ADC manufacturing, the purity and potency of Mertansine (DM1) drug-linker intermediates and final ADC drug product must be stringently controlled. LC-MS/MS methods employing Mertansine-13CD3 as an internal standard can be developed for release testing of the payload, for monitoring free drug levels in final ADC formulations as a measure of stability, and for quantifying process-related impurities [3]. The use of a stable isotope-labeled internal standard provides the highest level of analytical confidence for quality control data supporting GMP manufacturing.

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